molecular formula C30H32ClN5O4 B2711843 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-72-8

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer B2711843
CAS-Nummer: 892275-72-8
Molekulargewicht: 562.07
InChI-Schlüssel: BPQJLXMTSFQKMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H32ClN5O4 and its molecular weight is 562.07. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Synthesis of Novel Compounds : Research on similar compounds involves synthesizing novel chemical structures to evaluate their pharmacological properties. For example, studies on benzodifuranyl derivatives and triazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, highlighting the potential of complex chemical syntheses in discovering new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Agents : Derivatives of quinazoline and piperazine have been synthesized and found to possess potent antimicrobial and antitumor activities. For instance, quinazoline derivatives containing piperazine moieties have shown significant antiproliferative activities against various cancer cell lines, indicating their potential as antitumor agents (Li et al., 2020). Similarly, fluoroquinolone-based 4-thiazolidinones have been developed and demonstrated promising antibacterial and antifungal activities (Patel & Patel, 2010).

Molecular Design for Enhanced Activity

Selective Receptor Antagonists : Research into molecular design has led to the creation of compounds that are potent and selective antagonists for specific receptors, which could be indicative of the approach taken with compounds like the one . For example, studies on CGRP receptor inhibitors have developed stereoselective syntheses for compounds with improved pharmacological profiles, demonstrating the importance of molecular design in enhancing drug efficacy and selectivity (Cann et al., 2012).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a quinazoline derivative, followed by the addition of a benzyl group and a carboxamide group.", "Starting Materials": [ "3-chlorophenylpiperazine", "3-bromo-1-propanol", "4-methoxybenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "3-chlorophenylpiperazine is reacted with 3-bromo-1-propanol in the presence of TEA and DMF to form N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-bromopropanamide.", "The above intermediate is then reacted with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of DCC and NHS in DCM to form N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)propanamide.", "The resulting intermediate is then reacted with 4-methoxybenzaldehyde in the presence of NaHCO3 and DMF to form N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "The final product is purified by recrystallization from diethyl ether and drying over MgSO4." ] }

CAS-Nummer

892275-72-8

Produktname

N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molekularformel

C30H32ClN5O4

Molekulargewicht

562.07

IUPAC-Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C30H32ClN5O4/c1-40-25-9-6-21(7-10-25)20-36-29(38)26-11-8-22(18-27(26)33-30(36)39)28(37)32-12-3-13-34-14-16-35(17-15-34)24-5-2-4-23(31)19-24/h2,4-11,18-19H,3,12-17,20H2,1H3,(H,32,37)(H,33,39)

InChI-Schlüssel

BPQJLXMTSFQKMW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.